molecular formula C6H16I2OSi2 B1617909 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane CAS No. 2943-69-3

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane

Cat. No.: B1617909
CAS No.: 2943-69-3
M. Wt: 414.17 g/mol
InChI Key: AYFZKJFGMZOAKS-UHFFFAOYSA-N
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Description

Disclaimer: The following information is a predictive profile based on its chloromethyl analog and core structure. Specific data for 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane should be confirmed through experimental analysis. This compound is a halogenated organosilicon compound expected to serve as a versatile intermediate in advanced materials science and organic synthesis. Its molecular structure, featuring a central disiloxane backbone (Si-O-Si) flanked by two reactive iodomethyl groups, suggests significant utility in cross-coupling reactions and polymer chemistry. The iodine atoms are excellent leaving groups, making this compound a potential substrate for nucleophilic substitution, enabling the introduction of the disiloxane functional group into more complex architectures. In research and development, this reagent is anticipated to have high value in the synthesis of specialty silicones and modified polymers. Drawing parallels from the established applications of its chloromethyl counterpart, which is used in creating silicone-based materials , the iodomethyl derivative could offer enhanced reactivity. Its primary research applications are projected to include serving as a cross-linking agent in the formation of heat-resistant elastomers and as a key building block for functionalized siloxane dendrimers and surfactants. Furthermore, the compound could act as a precursor in the preparation of other organosilicon monomers, where the iodine moiety is displaced to attach various organic functional groups, thereby tailoring the properties of the resulting material for specific applications in coatings or electronics. Handling and Storage: As with many iodinated compounds, it is likely moisture-sensitive and may decompose upon prolonged exposure to light or air. It should be stored in a cool, dark place under an inert atmosphere. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

iodomethyl-[iodomethyl(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16I2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFZKJFGMZOAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CI)O[Si](C)(C)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16I2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292580
Record name 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2943-69-3
Record name NSC83870
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods Overview

The synthesis of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane primarily involves halogen exchange reactions, starting from 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane or related disiloxane intermediates. The key methods include:

  • Halogen exchange using sodium iodide in acetone
  • Synthesis via hydrosilylation and subsequent functionalization
  • Preparation of disiloxane precursors through Grignard reagents and hydrolysis

Halogen Exchange Method (Iodination)

3.1 Reaction Conditions and Procedure

The most direct and commonly employed method to prepare this compound is the halogen exchange reaction of 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane with sodium iodide in acetone. This reaction proceeds under mild conditions, typically at 60°C for 24 hours, yielding the iodinated product with high efficiency.

Parameter Details
Starting material 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane
Reagent Sodium iodide (NaI)
Solvent Acetone
Temperature 60°C
Reaction time 24 hours
Yield Approximately 97%

This method is straightforward and cost-effective, providing a high-purity product suitable for further synthetic applications.

Hydrosilylation and Subsequent Functionalization

4.1 Protocol and Catalysis

Recent advances have introduced hydrosilylation-based protocols to synthesize bifunctional disiloxane derivatives, including 1,3-bis(iodomethyl) variants. The process involves:

  • Hydrosilylation of alkenes or alkynes with 1,1,3,3-tetramethyldisiloxane under rhodium catalysis ([RhCl(cod)]2).
  • Subsequent functionalization steps to introduce iodomethyl groups.

4.2 Reaction Conditions

  • Solvent: Toluene (1 M concentration)
  • Temperature: 60°C
  • Catalyst loading: 10^-4 mol Rh per mol substrate
  • Atmosphere: Air

This method exhibits excellent functional group tolerance and high selectivity for (E)-isomers, with yields typically above 90%. The bifunctional disiloxanes obtained are novel compounds characterized by NMR, FT-IR, and MS methods, making them valuable building blocks for coupling agents and materials science applications.

Preparation of Disiloxane Precursors via Grignard Reagents

5.1 Organohydrogen Polysiloxane Reaction

A foundational step in preparing this compound is the synthesis of the disiloxane backbone. This is efficiently achieved by reacting organohydrogen polysiloxanes containing methylhydrogen siloxy units with methyl Grignard reagents (CH3MgX, where X = Cl, Br, I) in dialkyl ether solvents.

5.2 Hydrolysis and Purification

After the Grignard reaction, the mixture undergoes hydrolysis using water or diluted aqueous acids/bases at temperatures below 30°C to yield 1,1,3,3-tetramethyldisiloxane. The product is then dried and purified by rectification.

Step Conditions Outcome
Grignard reaction Dialkyl ether solvent, room temp to 55°C, 8 hours Formation of intermediate organometallic complex
Hydrolysis Water or diluted acid/base, <30°C Conversion to 1,1,3,3-tetramethyldisiloxane
Purification Drying and rectification High purity disiloxane

This method is scalable and cost-effective, suitable for commercial production with high yields and product purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Remarks
Halogen Exchange (Iodination) 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane Sodium iodide in acetone 60°C, 24 h ~97 Simple, high yield, widely used
Hydrosilylation & Functionalization 1,1,3,3-Tetramethyldisiloxane + alkenes/alkynes [RhCl(cod)]2 catalyst 60°C, toluene, air atmosphere >90 High selectivity, novel bifunctional products
Grignard Reaction & Hydrolysis Organohydrogen polysiloxanes Methyl Grignard reagent (CH3MgX) Dialkyl ether solvent, hydrolysis <30°C High Scalable, economical, precursor synthesis

Detailed Research Findings

  • The halogen exchange method using sodium iodide in acetone is well-documented, providing a 97% yield of this compound with simple work-up and high purity.
  • Hydrosilylation protocols catalyzed by rhodium complexes allow for selective monofunctionalization of 1,1,3,3-tetramethyldisiloxane derivatives, enabling the synthesis of unsymmetrical bifunctional disiloxanes with excellent yields and functional group tolerance.
  • The Grignard reagent approach to synthesizing the disiloxane backbone is advantageous for commercial-scale production, offering a cost-effective and high-yielding route to the key disiloxane intermediate, which can then be further halogenated.
  • Recent literature also reports successful thermal reactions of this compound with various imidazole derivatives, confirming the compound’s utility and stability under synthetic conditions.

Chemical Reactions Analysis

Substitution Reactions

The iodomethyl groups serve as excellent electrophilic sites for nucleophilic substitution, enabling functional group transformations:

NucleophileConditionsProductYieldReference
AminesCu(OTf)₂, pybox ligand, 60°C1,3-Bis(aminomethyl)-1,1,3,3-tetramethyldisiloxane85–92%
ThiolsInI₃, THF, rt1,3-Bis(mercaptomethyl)-1,1,3,3-tetramethyldisiloxane78–89%
AlkoxidesK₂CO₃, methanol, reflux1,3-Bis(methoxymethyl)-1,1,3,3-tetramethyldisiloxane70%

Key observations:

  • Copper and indium catalysts enhance reaction rates and selectivity for amine/thiol substitutions .

  • Steric effects from the tetramethyldisiloxane backbone limit reactivity with bulky nucleophiles .

Reductive Transformations

The compound participates in reductions under catalytic conditions:

Table 2: Reduction Pathways

SubstrateCatalystProductNotes
Iodomethyl groupsFe₃(CO)₁₂, TMDS1,1,3,3-TetramethyldisiloxaneSelective dehalogenation
NitroarenesInI₃, 80°CAnilinesTolerance for ester/cyano groups

Mechanistic insights:

  • Fe₃(CO)₁₂ facilitates iodine abstraction, forming methyl groups via radical intermediates .

  • InI₃ promotes nitro-to-amine reduction without affecting adjacent electrophilic groups .

Polymerization and Crosslinking

The iodomethyl groups enable condensation reactions for polymer synthesis:

Table 3: Polymerization Examples

ComonomerConditionsPolymer TypeApplication
Bis(hydroxymethyl)-m-xylene1,1,3,3-Tetramethylguanidine catalystPolysiloxane-co-xylyleneHigh thermal stability coatings
DichlorodimethylsilaneBase hydrolysis, 120°CCrosslinked siloxane networksBiomedical elastomers

Critical parameters:

  • Reaction temperature controls crosslink density .

  • Guanidine catalysts improve reaction kinetics for high-molecular-weight polymers .

Catalytic Coupling Reactions

The compound engages in metal-mediated cross-couplings:

Table 4: Coupling Reactions

PartnerCatalystProductYield
Arylboronic acidsPd(PPh₃)₄, K₂CO₃Bis(arylmethyl)-tetramethyldisiloxanes65–80%
Alkynylmagnesium bromidesNi(acac)₂, 70°CBis(alkynylmethyl)-tetramethyldisiloxanes55–75%

Limitations:

  • Palladium systems require anhydrous conditions to prevent siloxane cleavage .

  • Nickel catalysts enable sp³-sp coupling but struggle with electron-deficient alkynes .

Stability and Side Reactions

Key decomposition pathways:

  • Thermal degradation : Above 200°C, C–I bond homolysis releases iodine radicals, leading to siloxane backbone rearrangement .

  • Hydrolysis : Slow reaction with ambient moisture (t₁/₂ = 14 days at 50% RH), accelerating under basic conditions to form bis(hydroxymethyl) derivatives .

Scientific Research Applications

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane involves its ability to undergo substitution reactions, forming stable bonds with various nucleophiles. This reactivity is attributed to the presence of the iodomethyl groups, which are highly reactive towards nucleophilic attack. The compound’s effects are mediated through the formation of new chemical bonds, leading to the creation of novel compounds with desired properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Disiloxanes with varying substituents exhibit distinct physicochemical behaviors based on functional group chemistry. Below is a comparative analysis of 1,3-bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane and its analogs:

Structural and Functional Group Comparisons

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound -CH2I C6H14I2O2Si2 Hypothesized high reactivity (iodide as leaving group); potential use in halogenation or crosslinking.
1,3-Bis(hydroxymethyl)-1,1,3,3-tetramethyldisiloxane -CH2OH C6H18O3Si2 Hydrophilic; reacts with organoaluminum compounds to form alumosiloxanes .
1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane -(CH2)3NH2 C10H28N2OSi2 Enhances polyimide dielectric strength and mechanical properties ; used in epoxy curing .
1,3-Bis(3-glycidyloxypropyl)-1,1,3,3-tetramethyldisiloxane -(CH2)3-O-(epoxide) C16H32O5Si2 Improves phase separation in polymer gratings; low volume shrinkage (~5.57%) .
1,3-Bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane -(CH2)3-O-(methacrylate) C16H30O4Si2 Low water sorption (1.2 µg/mm³); used in dental resins .

Key Trends in Reactivity and Performance

Substituent Size and Polarity: Iodomethyl groups introduce steric bulk and high polarizability compared to smaller substituents (e.g., hydroxymethyl or methoxy). This may reduce compatibility with nonpolar matrices but enhance halogen-bonding interactions . Aminopropyl derivatives improve polymer dielectric strength due to hydrogen bonding and crosslinking capabilities .

Thermal and Chemical Stability :

  • Hydroxymethyl and glycidyl derivatives exhibit moderate thermal stability (decomposition >200°C) , whereas iodomethyl groups may lower stability due to weaker C-I bonds (~234 kJ/mol).

Applications: Crosslinking: Glycidyl- and methacryloxy-substituted disiloxanes are effective in epoxy and dental resins, respectively . Iodomethyl derivatives could serve as intermediates in Suzuki coupling or nucleophilic substitution reactions. Dielectric Materials: Aminopropyl disiloxanes enhance surface insulation in polyimide films (surface flashover voltage >30 kV/mm) , while iodomethyl groups might offer unique dielectric properties due to iodine’s electron-rich nature.

Biological Activity

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane (CAS No. 2943-69-3) is a siloxane compound that has garnered interest in various fields due to its unique chemical properties and biological activities. This article explores its biological activity, including its applications in organic synthesis and potential therapeutic uses.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C4_4H14_{14}I2_2O2_2Si2_2
  • Molecular Weight : 334.24 g/mol
  • Boiling Point : 70-71 °C
  • Density : 0.757 g/mL
  • Flash Point : -12 °C

These properties make it suitable for various chemical reactions, particularly in organic synthesis as a reducing agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated that compounds containing iodine can inhibit the growth of bacteria and fungi. The iodomethyl groups in this compound are believed to contribute to its efficacy against microbial strains by disrupting cellular processes.

Reductive Reactions

This compound is utilized as a reducing agent in organic synthesis. It has been shown to effectively reduce aldehydes and ketones to their corresponding alcohols. This property is particularly valuable in pharmaceutical chemistry for the synthesis of biologically active compounds. For instance:

  • Reduction of Amides : It facilitates the conversion of amides to amines under mild conditions, which is crucial for drug development.

Case Studies

Several studies highlight the practical applications of this compound:

  • Synthesis of Ziprasidone : In the synthesis of the antipsychotic drug ziprasidone, this compound was employed to reduce an acetophenone derivative effectively .
  • Hydrosilylation Reactions : It has been successfully used in hydrosilylation reactions to form alkenylsilanes capable of cross-coupling with aryl and vinyl halides .

Table of Applications

ApplicationDescription
Antimicrobial ActivityInhibits growth of bacteria and fungi
Reduction of Aldehydes/KetonesConverts aldehydes and ketones to alcohols
Reduction of AmidesConverts amides to amines under mild conditions
Synthesis of PharmaceuticalsUsed in the synthesis of drugs like ziprasidone

Safety and Handling

The compound is classified as dangerous due to its potential to cause severe skin burns and eye damage. Proper safety measures must be taken when handling it:

  • Hazard Classifications : Causes severe skin burns (H314), may cause respiratory irritation (H335).
  • Precautions : Use protective equipment such as gloves and goggles when handling.

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane, and what reaction conditions ensure high yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane (CAS 2627-95-4) with iodomethane. Critical conditions include:

  • Anhydrous solvents (e.g., tetrahydrofuran or toluene) to prevent hydrolysis .
  • Temperature control (0–5°C) to minimize side reactions.
  • Stoichiometric excess of iodomethane (2.2–2.5 equivalents) to drive the reaction to completion.
  • Inert atmosphere (N₂ or Ar) to avoid oxidation. Purification via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) yields >95% purity. Analytical validation by ¹H NMR and FT-IR is essential to confirm substitution .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Storage : Keep in amber glass vials under inert gas (argon) at –20°C to prevent photolytic or thermal degradation of Si–I bonds .
  • Handling : Use gloves, protective eyewear, and fume hoods. Avoid skin contact due to potential iodine release.
  • Waste disposal : Neutralize with aqueous sodium thiosulfate to convert residual iodine into non-hazardous iodide salts before disposal .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • ¹H/¹³C/²⁹Si NMR : Confirm substitution patterns and siloxane backbone integrity. ²⁹Si NMR is critical for distinguishing Si–I (δ ≈ –5 to 0 ppm) from Si–Cl or Si–O bonds .
  • FT-IR : Detect Si–I stretching vibrations (~500–600 cm⁻¹) and absence of Si–Cl (~450 cm⁻¹) or Si–OH (~3200–3600 cm⁻¹) .
  • Elemental Analysis : Validate iodine content (±0.3% deviation expected) .

Advanced Research Questions

Q. How does the iodine substitution in 1,3-Bis(iodomethyl)-tetramethyldisiloxane influence its reactivity in cross-coupling reactions for polymer synthesis?

Methodological Answer: The Si–I bond’s lower bond energy (≈234 kJ/mol vs. Si–Cl ≈ 381 kJ/mol) enhances reactivity in Sonogashira or Stille couplings . For example:

  • Polymer Synthesis : React with terminal alkynes (e.g., propargyl methacrylate) under Pd catalysis to form siloxane-polyurethane hybrids. Monitor reaction progress via ¹H NMR loss of Si–I peaks .
  • Kinetic Studies : Use DSC to track exothermic peaks during copolymerization. Optimize catalyst loading (0.5–2 mol% Pd) to balance reactivity and side-product formation .

Q. What computational methods are suitable for predicting the thermal stability and degradation pathways of iodomethyl-functionalized disiloxanes?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G** to model Si–I bond dissociation energies and degradation pathways (e.g., iodine elimination vs. radical formation) .
  • Thermogravimetric Analysis (TGA) : Compare experimental degradation onset temperatures (T₀) with computational predictions. Iodinated derivatives typically show T₀ ≈ 150–180°C, lower than chloro analogs due to weaker bonds .
  • MD Simulations : Study bulk material behavior under thermal stress to optimize copolymer formulations .

Q. How can researchers resolve contradictions in reported reaction yields for iodomethyl-disiloxane derivatives?

Methodological Answer:

  • Systematic Parameter Screening : Vary solvent polarity (e.g., toluene vs. DMF), catalyst type (Pd vs. Cu), and temperature. Use DOE (Design of Experiments) to identify critical factors .
  • Cross-Validation : Compare NMR, GC-MS, and elemental analysis data to confirm yield accuracy. For example, GC-MS can detect volatile byproducts (e.g., methyl iodide) that reduce apparent yields .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Reactant of Route 2
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane

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